molecular formula C29H25ClN2O7S B15290391 5-Deschlorolifitegrast CAS No. 2322380-15-2

5-Deschlorolifitegrast

Cat. No.: B15290391
CAS No.: 2322380-15-2
M. Wt: 581.0 g/mol
InChI Key: UTAKOILOLQKSMB-DEOSSOPVSA-N
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Description

5-Deschlorolifitegrast is a chemical compound with the molecular formula C29H25ClN2O7S and a molecular weight of 581.04. It is a derivative of lifitegrast, which is known for its use in treating dry eye disease. This compound is primarily used in neurology research and as a reference material in analytical standards .

Preparation Methods

The preparation of 5-Deschlorolifitegrast involves several synthetic routes and reaction conditions. One common method includes the reaction of benzofuran-6-carbonyl chloride with 5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

5-Deschlorolifitegrast undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.

    Hydrolysis: This reaction involves the breaking of a chemical bond by the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Deschlorolifitegrast has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Deschlorolifitegrast involves its binding to the integrin lymphocyte function-associated antigen-1 (LFA-1) on the surface of leukocytes. This binding blocks the interaction of LFA-1 with intercellular adhesion molecule-1 (ICAM-1), which is overexpressed in certain inflammatory conditions. By inhibiting this interaction, this compound reduces the recruitment and activation of T-cells, thereby decreasing inflammation .

Comparison with Similar Compounds

5-Deschlorolifitegrast is similar to lifitegrast, which is also an LFA-1 antagonist used in the treatment of dry eye disease. this compound lacks a chlorine atom that is present in lifitegrast, which may result in different pharmacokinetic and pharmacodynamic properties. Other similar compounds include:

This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2322380-15-2

Molecular Formula

C29H25ClN2O7S

Molecular Weight

581.0 g/mol

IUPAC Name

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1

InChI Key

UTAKOILOLQKSMB-DEOSSOPVSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl

Origin of Product

United States

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